Benzo(E)Pyrene

Description

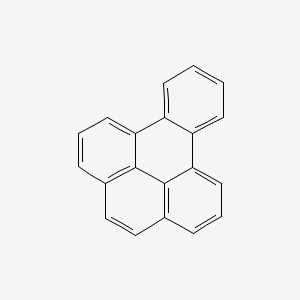

Benzo[e]pyrene is an ortho- and peri-fused polycyclic arene consisting of five fused benzene rings. It is listed as a Group 3 carcinogen by the IARC. It has a role as a mutagen and a carcinogenic agent.

Benzo[e]pyrene has been reported in Nicotiana tabacum with data available.

Benzo[e]pyrene is one of over 100 different polycyclic aromatic hydrocarbons (PAHs). PAHs are chemicals that are formed during the incomplete burning of organic substances, such as fossil fuels. They are usually found as a mixture containing two or more of these compounds. (L10)

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

benzo[e]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVHTIQJNYSSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023764 | |

| Record name | Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[e]pyrene appears as colorless crystals or white crystalline solid. (NTP, 1992), Insoluble in water (0.0063 mg/L at 25 deg C; [ChemIDplus] Fine, slightly yellow crystals; Insoluble in water; [MSDSonline] | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(e)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

918 °F at 760 mmHg (NTP, 1992), 492 °C at 76- mm Hg, BP: 250 °C at 3-4 mm Hg (sublimes) | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water 0.0063 mg/L at 25 °C, 2.9X10-8 mol/L dissolve in water at 25 °C, Soluble in acetone | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 5.7X10-9 mm Hg at 25 °C /extrapolated/ | |

| Record name | Benzo(e)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms or plates from benzene, Pale yellow needles (from benzene or methanol), Colorless crystals or white crystalline solid | |

CAS No. |

192-97-2, 73467-76-2 | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo[e]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(e)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073467762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[e]pyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[e]pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZO(E)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63APT6398R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

352 to 354 °F (NTP, 1992), 178-179 °C | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Benzo(e)pyrene formation mechanism in combustion processes

An In-Depth Technical Guide to the Formation Mechanism of Benzo(e)pyrene in Combustion Processes

Abstract

This compound (B(e)P) is a five-ring polycyclic aromatic hydrocarbon (PAH) ubiquitously formed during the incomplete combustion of organic materials. As a member of the larger class of PAHs, which are known environmental pollutants with significant health implications, understanding the precise mechanisms of B(e)P formation is critical for developing mitigation strategies in combustion systems and assessing toxicological risks. This technical guide provides a comprehensive overview of the core chemical pathways leading to B(e)P inception and growth in high-temperature environments. We will delve into the fundamental reaction classes, the role of key precursors and radical species, the influence of combustion parameters, and the validated experimental and computational methodologies employed to elucidate these complex formation networks. This document is intended for researchers, scientists, and professionals in combustion chemistry, environmental science, and toxicology.

Introduction: The Significance of this compound

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. They are not intentionally produced but are the inevitable byproducts of thermal processes involving carbonaceous fuels, such as in internal combustion engines, power generation, industrial furnaces, and even during the grilling of food.[1] this compound (C₂₀H₁₂) is a five-ring PAH, an isomer of the more notorious carcinogen benzo(a)pyrene (B(a)P).[2] While B(a)P is often used as a marker for total PAH toxicity, B(e)P is also of significant concern and is frequently detected alongside its 'a' isomer in combustion effluents.[3]

The fundamental difference between these isomers lies in the topology of the fused rings, which in turn influences their chemical reactivity, metabolic activation, and toxicological profiles.[2] The formation of both isomers is intrinsically linked, often originating from a common pool of smaller PAH precursors and radical intermediates within the complex chemical environment of a flame.[4] A thorough understanding of B(e)P formation, therefore, requires a detailed examination of general PAH growth mechanisms.

Core Formation Mechanisms: From Precursors to Five-Ring Structures

The formation of a complex PAH like this compound is not a single reaction but a culmination of sequential molecular growth processes. The journey begins with the thermal decomposition of the primary fuel and progresses through a hierarchy of increasingly larger aromatic structures.

The "First Ring" and Small PAH Growth

The initial and most critical step is the formation of the first aromatic ring, typically benzene, from aliphatic fuel fragments. From this foundation, a variety of mechanisms contribute to the growth of two- and three-ring PAHs like naphthalene and phenanthrene. The most widely cited of these is the Hydrogen Abstraction-C₂H₂-Addition (HACA) mechanism.[5] This sequential pathway involves the removal of a hydrogen atom from an aromatic ring to create a radical site, followed by the addition of acetylene (C₂H₂), a common intermediate in fuel-rich flames. Subsequent cyclization and aromatization reactions extend the PAH structure by one ring.

While foundational, the HACA mechanism alone is often too slow to account for the rapid PAH growth observed in many combustion environments.[5] This has led to the recognition of other crucial pathways.

The Central Role of Resonantly Stabilized Radicals (RSRs)

Modern combustion chemistry models increasingly emphasize the role of resonantly stabilized radicals (RSRs) in PAH formation and growth.[6] Unlike highly reactive, short-lived radicals, RSRs (such as propargyl, cyclopentadienyl, indenyl, and benzyl) can accumulate to higher concentrations in flames due to their stability.[7][8] Their recombination and addition reactions provide rapid and efficient routes to larger aromatic structures.

For the formation of four-ring PAHs, which are the immediate precursors to the benzopyrene isomers, the combination of smaller RSRs is particularly important. A key example is the formation of pyrene (C₁₆H₁₀) and its isomer fluoranthene through the combination of benzyl (C₇H₇) and indenyl (C₉H₇) radicals.[6][9]

Caption: Formation of pyrene and fluoranthene via resonantly stabilized radicals.

Formation of this compound from 4-Ring Precursors

This compound is formed by the addition of a C₄H₂ unit (diacetylene) or equivalent precursors to a four-ring aromatic molecule, followed by cyclization to form the fifth ring. The specific isomer that forms (B(e)P vs. B(a)P) depends on the structure of the precursor and the site of addition.

Computational studies on the formation of the closely related B(a)P have identified pathways starting from chrysene and benz(a)anthracene through a Methyl-Addition/Cyclization (MAC) mechanism.[4][10] A similar logic applies to B(e)P. The key precursor for this compound is pyrene . The growth from pyrene likely proceeds via:

-

Hydrogen Abstraction: A hydrogen atom is abstracted from the pyrene molecule by a radical (e.g., H•, OH•), creating a pyrenyl radical.

-

Acetylene/Vinylacetylene Addition: An acetylene (C₂H₂) or vinylacetylene (C₄H₄) molecule adds to the radical site.

-

Cyclization and Aromatization: The newly added side chain undergoes cyclization and subsequent hydrogen loss to form the stable five-ring structure of B(e)P.

The reaction of a pyrenyl radical with acetylene, a classic HACA-type step, is a plausible and frequently modeled pathway for the final ring formation leading to both B(e)P and B(a)P.

Caption: Generalized pathway for this compound formation from Pyrene.

Influence of Combustion Parameters

The yield of B(e)P and other PAHs is not fixed but is highly sensitive to the conditions within the combustion environment. Understanding these dependencies is key to controlling their formation.

-

Equivalence Ratio (Φ): This is the ratio of the actual fuel-to-air ratio to the stoichiometric fuel-to-air ratio. Fuel-rich conditions (Φ > 1) are characterized by a lack of sufficient oxygen for complete combustion, leading to higher concentrations of hydrocarbon fragments, radicals, and acetylene. This environment strongly promotes PAH formation and growth.[11]

-

Temperature: PAH formation occurs within a specific temperature window. At lower temperatures, reaction rates are too slow. As temperature increases, pyrolysis and aromatization reactions accelerate, increasing PAH production.[12] However, at very high temperatures (e.g., > 1700 K), destructive oxidation and thermal decomposition pathways begin to dominate, leading to a reduction in net PAH yields.[12]

-

Fuel Composition: The molecular structure of the fuel can influence the pool of initial precursors. Fuels with aromatic content (e.g., toluene) can directly contribute to the "aromatic pool," while aliphatic fuels must first undergo pyrolysis and cyclization to form the initial rings.

| Parameter | Condition | Expected Impact on B(e)P Formation | Rationale |

| Equivalence Ratio (Φ) | Increasing Φ (more fuel-rich) | Increase | Higher concentration of fuel fragments, C₂H₂, and radical precursors.[11] |

| Temperature | Moderate to High (1000-1600 K) | Increase | Promotes pyrolysis, radical formation, and cyclization reactions.[12] |

| Very High (> 1700 K) | Decrease | Destructive oxidation and thermal fragmentation dominate over growth pathways.[12] | |

| Residence Time | Increasing | Increase (initially) | Allows more time for molecular growth reactions to proceed. |

Experimental & Computational Validation

The mechanisms described are the product of decades of research combining advanced experimental diagnostics with sophisticated computational modeling. A self-validating approach requires that kinetic models accurately predict the species concentrations measured in well-controlled laboratory flames.

Experimental Protocol: Flame Sampling and GC-MS Analysis

A cornerstone of combustion research is the direct measurement of chemical species within a flame. This protocol outlines a standard, validated workflow for the sampling and quantification of B(e)P.

Objective: To quantify the molar fraction of this compound at a specific height above the burner in a laminar premixed flame.

Methodology:

-

Flame Generation & Stabilization:

-

Establish a stable, laminar, one-dimensional flame on a McKenna-type flat-flame burner.

-

Use mass flow controllers to precisely meter fuel (e.g., ethylene), oxidizer (e.g., oxygen), and an inert diluent (e.g., argon). This ensures repeatability and allows for systematic variation of the equivalence ratio.[11]

-

The burner is housed in a low-pressure chamber to stretch the flame structure, allowing for higher spatial resolution during sampling.

-

-

Gas Sampling:

-

Employ a quartz microprobe with a small orifice (typically < 100 µm diameter). The probe is positioned at the desired height in the flame.

-

A rapid pressure drop from the flame (e.g., 20-40 Torr) into the probe (e.g., < 1 Torr) quenches the chemical reactions, preserving the species composition at the sampling point.[7]

-

The entire sampling line is heated (e.g., > 250 °C) to prevent condensation of high-molecular-weight species like B(e)P.[7]

-

-

Sample Collection & Preparation:

-

The sampled gas is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or Florisil) to trap the PAHs.[13][14]

-

Alternatively, the sample can be bubbled through a solvent like dichloromethane or acetonitrile.

-

After sampling for a defined period, the trapped PAHs are eluted from the SPE cartridge using a suitable solvent (e.g., hexane).

-

The extract is concentrated under a gentle stream of nitrogen. An internal standard (e.g., a deuterated PAH like perylene-d12) is added for accurate quantification.[15]

-

-

GC-MS Analysis:

-

Instrumentation: Agilent Gas Chromatograph with a 5977 Mass Selective Detector (or equivalent).

-

Column: HP-5MS (or similar) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[16]

-

Injection: 1-2 µL of the concentrated extract is injected in splitless mode to maximize sensitivity.

-

Oven Program: Start at a low temperature (e.g., 80-90°C), ramp to a high temperature (e.g., 310°C) to elute all PAHs. A typical program might be: 90°C hold for 2 min, ramp at 15°C/min to 310°C, hold for 10 min.[16]

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode. For B(e)P, the primary ion to monitor is its molecular ion at m/z 252.[3][15] Monitoring qualifier ions enhances specificity.

-

Quantification: Create a multi-point calibration curve using certified B(e)P standards. The concentration in the sample is determined by comparing the peak area of B(e)P relative to the internal standard against the calibration curve.

-

Caption: Validated workflow for B(e)P quantification in combustion samples.

Computational Chemistry & Kinetic Modeling

Experimental work is complemented by computational studies that provide mechanistic insights at the molecular level.

-

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to calculate the potential energy surfaces of proposed reaction pathways.[6][10] This allows researchers to identify the most energetically favorable routes, calculate reaction barrier heights, and determine the structures of transient intermediates that cannot be observed experimentally.

-

Kinetic Modeling: The reaction pathways and their calculated rate constants are incorporated into large, detailed kinetic models.[11][17] These models, containing thousands of reactions, can simulate the chemical evolution within a flame. The model's validity is tested by comparing its predictions of species concentrations against data from flame sampling experiments. A strong agreement between model and experiment provides confidence in the underlying chemical mechanism.

Conclusion

The formation of this compound in combustion processes is a complex phenomenon rooted in the fundamental principles of PAH growth chemistry. Its synthesis is not an isolated event but part of a reaction network that begins with fuel decomposition and progresses through key intermediates. While the HACA mechanism provides a basic framework, the rapid growth to larger PAHs is heavily dependent on the chemistry of resonantly stabilized radicals like indenyl and benzyl. The final steps to B(e)P involve the addition of small hydrocarbon fragments to four-ring precursors like pyrene.

Control over B(e)P emissions hinges on manipulating combustion conditions—primarily by avoiding fuel-rich regimes and managing temperature to favor complete oxidation over PAH growth. The continued refinement of experimental techniques and computational models provides an ever-clearer picture of these formation pathways, offering a scientifically grounded basis for designing cleaner, more efficient combustion technologies and for accurately assessing the environmental and health impacts of PAH emissions.

References

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On the role of resonantly stabilized radicals in polycyclic aromatic hydrocarbon (PAH) formation: pyrene and fluoranthene formation from benzyl–indenyl addition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. combustion.llnl.gov [combustion.llnl.gov]

- 8. Formation and stabilization of persistent free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the role of resonantly stabilized radicals in polycyclic aromatic hydrocarbon (PAH) formation: pyrene and fluoranthene formation from benzyl–indenyl addition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Documents download module [ec.europa.eu]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. dspace.mit.edu [dspace.mit.edu]

An In-Depth Technical Guide to Benzo[e]pyrene Metabolism and DNA Adduct Formation in Human Cells

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzo[e]pyrene in Carcinogenesis

Benzo[e]pyrene (B[e]P) is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials. While often studied in the context of its co-carcinogenic or anti-carcinogenic effects with other PAHs, understanding the intrinsic metabolic pathways and genotoxic potential of B[e]P in human cells is critical for a comprehensive risk assessment of PAH exposure. This guide provides a detailed examination of the metabolic activation of B[e]P, the enzymatic processes involved, the subsequent formation of DNA adducts, and the state-of-the-art methodologies employed to study these phenomena.

Part 1: The Metabolic Journey of Benzo[e]pyrene in Human Cells

The carcinogenicity of many PAHs, including B[e]P, is not inherent to the parent molecule but is a consequence of its metabolic activation into reactive electrophiles. This biotransformation is a complex, multi-step process primarily mediated by Phase I and Phase II xenobiotic-metabolizing enzymes.

The Classical Pathway: Cytochrome P450-Mediated Activation

The primary route of B[e]P metabolic activation involves a series of enzymatic reactions catalyzed by Cytochrome P450 (CYP) enzymes and epoxide hydrolase.[1] The key players in this pathway are CYP1A1 and CYP1B1, which are highly inducible by PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway.[2][3]

The process can be summarized as follows:

-

Epoxidation: CYP1A1 and CYP1B1 introduce an epoxide group across one of the double bonds of the B[e]P molecule.

-

Hydration: Microsomal epoxide hydrolase (mEH) hydrates the epoxide to form a trans-dihydrodiol.

-

Second Epoxidation: The resulting dihydrodiol is then a substrate for a second epoxidation reaction by CYP1A1 or CYP1B1, leading to the formation of a highly reactive diol epoxide.[1]

This diol epoxide is the ultimate carcinogenic metabolite, capable of covalently binding to cellular macromolecules, most notably DNA.

Caption: Metabolic activation of Benzo[e]pyrene to its ultimate carcinogenic diol epoxide.

The Aldo-Keto Reductase Pathway: An Alternative Route to Genotoxicity

In addition to the classical CYP-mediated pathway, aldo-keto reductases (AKRs) have been identified as significant contributors to the metabolic activation of PAHs.[4][5] Specifically, certain AKR isoforms can oxidize PAH trans-dihydrodiols to produce reactive and redox-active o-quinones.[6][7] These o-quinones can form DNA adducts and generate reactive oxygen species (ROS), contributing to oxidative DNA damage.[5] While the role of AKRs in B[e]P metabolism is an area of ongoing research, it represents a potentially important alternative or parallel pathway to the formation of genotoxic metabolites.

Part 2: The Formation and Significance of Benzo[e]pyrene-DNA Adducts

The ultimate carcinogenic metabolites of B[e]P, the diol epoxides, are highly electrophilic and readily react with nucleophilic sites on DNA bases. The formation of these covalent adducts is a critical initiating event in chemical carcinogenesis.

The Chemistry of Adduct Formation

The primary target for B[e]P diol epoxide adduction is the exocyclic amino group (N²) of guanine residues in DNA.[8] The formation of this bulky B[e]P-N²-dG adduct distorts the DNA double helix, which can interfere with normal cellular processes such as DNA replication and transcription.[9] If not repaired, these adducts can lead to misincorporation of nucleotides during DNA synthesis, resulting in permanent mutations.

Caption: The process of B[e]P-DNA adduct formation and its consequences.

Part 3: Methodologies for Studying Benzo[e]pyrene Metabolism and DNA Adducts

A variety of sophisticated analytical techniques are employed to investigate the metabolism of B[e]P and to detect and quantify the resulting DNA adducts in human cells. The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation.

Analysis of Benzo[e]pyrene Metabolites by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying B[e]P and its various metabolites.[10] Reversed-phase HPLC with fluorescence or UV detection is commonly used.

Table 1: Representative HPLC Conditions for B[e]P Metabolite Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: 290 nm, Emission: 406 nm) or UV (254 nm) |

Experimental Protocol: HPLC Analysis of B[e]P Metabolites in Cell Culture Media

-

Cell Culture and Exposure: Culture human cells (e.g., HepG2, A549) to the desired confluency. Expose the cells to B[e]P at the desired concentration and for the specified time period.

-

Sample Collection: Collect the cell culture medium.

-

Sample Preparation: Perform a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to isolate the B[e]P and its metabolites from the aqueous medium. Evaporate the solvent and reconstitute the residue in a small volume of the initial mobile phase.

-

HPLC Analysis: Inject the prepared sample onto the HPLC system.

-

Data Analysis: Identify and quantify the metabolites by comparing their retention times and peak areas to those of authentic standards.

Caption: A typical workflow for the HPLC analysis of B[e]P metabolites.

Detection of DNA Adducts by ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an extremely sensitive method for detecting bulky DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides.[11][12][13] The method involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, radiolabeling with ³²P, and separation by chromatography.

Experimental Protocol: ³²P-Postlabeling Assay for B[e]P-DNA Adducts

-

DNA Isolation: Isolate high-quality genomic DNA from B[e]P-treated cells.

-

DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[14]

-

Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducted ones.

-

⁵'-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[11]

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify the amount of radioactivity to determine the adduct levels.

Quantification of DNA Adducts by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the highly specific and sensitive quantification of DNA adducts.[15][16][17] This technique offers structural confirmation of the adducts and allows for accurate quantification using stable isotope-labeled internal standards.

Table 2: Comparison of DNA Adduct Detection Methods

| Method | Sensitivity | Specificity | Throughput | Notes |

| ³²P-Postlabeling | Very High (1 in 10¹⁰) | Moderate | Low | Requires handling of radioactivity. |

| LC-MS/MS | High (1 in 10⁸ - 10⁹) | Very High | Moderate | Provides structural information. |

| Immunoassays (ELISA) | High | Moderate | High | Relies on antibody specificity. |

Part 4: Quantitative Insights into Benzo[e]pyrene Metabolism and DNA Adduct Formation

The rates of B[e]P metabolism and the levels of DNA adduct formation can vary significantly depending on the cell type, the expression levels of metabolizing enzymes, and the experimental conditions.

Table 3: Benzo[e]pyrene Metabolism and DNA Adduct Levels in Human Cell Lines

| Cell Line | B[e]P Concentration (µM) | Incubation Time (h) | Key Finding | Reference |

| NCI-H322 (Lung) | Not specified | 8 | Metabolized B[e]P at a rate of 160 pmol/10⁶ cells/h. | [18] |

| HepG2 (Liver) | 2.5 | 24 | Formed approximately 100 adducts/10⁸ nucleotides. | [19] |

| MCF-7 (Breast) | 0.25 | 24 | Formed approximately 100 adducts/10⁸ nucleotides. | [19] |

| H358 (Lung) | 4 | 24 | Showed a lag phase in metabolite formation, indicating enzyme induction. | [20] |

These data highlight the importance of selecting an appropriate cell model for studying B[e]P metabolism and genotoxicity, as different cell lines exhibit varying metabolic capacities.

Conclusion: A Framework for Future Research

This guide has provided a comprehensive overview of the metabolic activation of Benzo[e]pyrene, the formation of DNA adducts, and the analytical methodologies used to study these processes in human cells. A thorough understanding of these mechanisms is fundamental for assessing the carcinogenic risk posed by this ubiquitous environmental pollutant. Future research should continue to focus on elucidating the interplay between different metabolic pathways, identifying genetic polymorphisms that influence individual susceptibility, and developing more sensitive and high-throughput methods for detecting DNA adducts as biomarkers of exposure and risk.

References

- 1. Benzo[a]pyrene-induced cell cycle arrest in HepG2 cells is associated with delayed induction of mitotic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Benzo[a]pyrene-Induced Hepatic Lipid Accumulation through CYP1B1-Induced mTOR-Mediated Lipophagy | MDPI [mdpi.com]

- 4. Frontiers | The Role of Human Aldo-Keto Reductases in the Metabolic Activation and Detoxication of Polycyclic Aromatic Hydrocarbons: Interconversion of PAH Catechols and PAH o-Quinones [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Competing roles of aldo-keto reductase 1A1 and cytochrome P4501B1 in benzo[a]pyrene-7,8-diol activation in human bronchoalveolar H358 cells: role of AKRs in P4501B1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence- and stereochemistry-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Comparison of benzo[a]pyrene metabolism by human peripheral blood lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 13. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 14. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 15. High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of benzo[a]pyrene-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Metabolism and cytotoxicity of benzo(a)pyrene in the human lung tumour cell line NCI-H322 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhanced DNA adduct formation by benzo[a]pyrene in human liver cells lacking cytochrome P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Isomers: Unraveling the Disparate Carcinogenic Potential of Benzo(e)pyrene and Benzo(a)pyrene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic aromatic hydrocarbons (PAHs) represent a vast class of environmental and industrial compounds, many of which are implicated in carcinogenesis. Within this class, structural isomers can exhibit profoundly different biological activities. This guide provides a detailed comparative analysis of two such isomers: Benzo(a)pyrene (B[a]P) and Benzo(e)pyrene (B[e]P). While structurally similar, their carcinogenic potentials diverge dramatically. B[a]P is a potent, well-established human carcinogen (IARC Group 1), notorious for its metabolic activation into a highly reactive diol epoxide that readily forms mutagenic DNA adducts.[1][2][3] In stark contrast, B[e]P is classified as a substance with inadequate evidence of carcinogenicity in experimental animals (IARC Group 3), primarily due to a metabolic pathway that does not favor the formation of a geometrically hindered and highly reactive "bay region" epoxide.[4][5][6][7] This guide will dissect the underlying biochemical and molecular mechanisms responsible for this disparity, offering field-proven insights into the experimental methodologies used to assess their genotoxicity and tumorigenicity. We will explore the enzymatic pathways, the nature of the resulting DNA lesions, and the consequential impact on cellular processes, providing a critical resource for researchers in toxicology, oncology, and drug development.

Introduction: The Structural Subtlety and Biological Significance of Benzopyrene Isomers

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous products of incomplete combustion, found in sources ranging from tobacco smoke and grilled foods to diesel exhaust and coal tar.[1][8] Their presence in the environment and potential for human exposure make them a significant focus of toxicological research.[9] The benzopyrene molecule, composed of five fused benzene rings, exists in two primary isomeric forms: Benzo(a)pyrene and this compound.[10] While sharing the same molecular formula (C₂₀H₁₂), the arrangement of their aromatic rings dictates their three-dimensional structure and, consequently, their interaction with metabolic enzymes and biological macromolecules.

Benzo(a)pyrene has been identified as the archetypal carcinogenic PAH since the 1930s and is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1][3][11] Conversely, this compound is classified as a Group 3 agent, not classifiable as to its carcinogenicity to humans, reflecting the weak or inconclusive evidence from animal studies.[5][6][7] This striking difference underscores a fundamental principle in toxicology: minor changes in molecular architecture can lead to major shifts in biological activity. Understanding the basis for this divergence is paramount for accurate risk assessment and for the development of safer chemical entities in various industries.

The Carcinogenic Mechanism of Benzo(a)pyrene: A Paradigm of Metabolic Activation

The carcinogenicity of B[a]P is not inherent to the parent molecule itself; rather, it is a procarcinogen that requires metabolic activation to exert its genotoxic effects.[1] This process is a multi-step enzymatic cascade that transforms the chemically stable B[a]P into a highly electrophilic ultimate carcinogen.[12]

The Diol Epoxide Pathway

The primary route for B[a]P activation is the "diol epoxide" pathway, a sequence of three key enzymatic reactions.[8][12]

-

Initial Epoxidation: Phase I metabolizing enzymes, particularly cytochrome P450 isoforms CYP1A1 and CYP1B1, oxidize B[a]P at the 7,8-position to form B[a]P-7,8-epoxide.[8][13][14] The expression of these enzymes can be induced by PAHs themselves through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[13][15] Studies in AhR-deficient mice have shown a dramatic resistance to B[a]P-induced carcinogenesis, providing direct evidence for the critical role of this receptor.[15]

-

Hydration to Dihydrodiol: The enzyme epoxide hydrolase rapidly hydrolyzes the B[a]P-7,8-epoxide, opening the epoxide ring to yield (-)-benzo[a]pyrene-7,8-dihydrodiol (B[a]P-7,8-diol).[1][12]

-

Second Epoxidation: This dihydrodiol metabolite serves as a substrate for a second oxidation reaction by CYP1A1 and CYP1B1.[1][12] This reaction forms the ultimate carcinogen, (+)-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[12] The epoxide group in BPDE is located in the sterically hindered "bay region" of the molecule, which contributes to its high chemical reactivity and carcinogenic potency.[11]

Formation of DNA Adducts and Mutagenesis

BPDE is a powerful electrophile that readily attacks nucleophilic sites on DNA.[1] It intercalates into the DNA helix and forms a stable covalent bond, primarily with the exocyclic amino group (N²) of guanine bases, creating a bulky lesion known as a BPDE-N²-dG adduct.[16] These adducts significantly distort the DNA double helix, impeding the function of cellular machinery like DNA polymerase during replication.[16]

This structural disruption leads to erroneous DNA replication, frequently causing a characteristic mutational signature: G→T (guanine to thymine) transversions.[8] Such mutations have been identified in critical tumor suppressor genes, such as TP53, and oncogenes, like KRAS, in human lung tumors from smokers and in animal models of B[a]P-induced cancer.[1][8] The inactivation of tumor suppressors and activation of oncogenes through this mechanism is a cornerstone of B[a]P's role in initiating carcinogenesis.

The Contrasting Case of this compound: A Story of Metabolic Inactivity

The non-carcinogenicity of B[e]P is not due to a lack of metabolism, but rather to a metabolic pathway that avoids the generation of a potent, bay-region diol epoxide. This distinction is the crux of its dramatically lower biological threat.

Metabolic Profile of B[e]P

Like its isomer, B[e]P is metabolized by cytochrome P450 enzymes. However, the primary site of oxidation is different. The major metabolite formed from B[e]P is the 4,5-dihydrodiol.[5] While a 9,10-dihydrodiol is also formed as a minor product, subsequent epoxidation of this metabolite to form a bay-region tetrahydroepoxide is not a favored reaction.[5] The geometry of B[e]P, which lacks the classic "bay region" found in B[a]P, makes the formation of a highly reactive diol epoxide structurally and energetically unfavorable.

Genotoxicity and Carcinogenicity Studies

Comparative Analysis and Experimental Methodologies

A direct comparison highlights the critical differences that define the carcinogenic potential of these two isomers. This understanding is built upon a foundation of specific, validated experimental protocols designed to probe the mechanisms of chemical carcinogenesis.

Summary of Carcinogenic Potential

| Feature | Benzo(a)pyrene (B[a]P) | This compound (B[e]P) |

| IARC Classification | Group 1 (Carcinogenic to humans)[1][3] | Group 3 (Not classifiable)[5][7] |

| Primary Metabolic Route | Diol Epoxide Pathway[8][12] | Formation of 4,5-dihydrodiol[5] |

| Key Metabolite | B[a]P-7,8-dihydrodiol[8] | B[e]P-4,5-dihydrodiol[5] |

| Ultimate Carcinogen | (+)-B[a]P-7,8-diol-9,10-epoxide (BPDE)[12] | No significant bay-region diol epoxide formed[5] |

| DNA Adduct Formation | High efficiency; forms bulky BPDE-N²-dG adducts[18] | Very low to negligible adduct formation |

| Tumor Initiation | Potent initiator in animal models[8][19] | Weak or inactive as an initiator[4][6] |

Key Experimental Protocols

The characterization of PAH carcinogenicity relies on a suite of in vitro and in vivo assays. The following protocols represent foundational methodologies in the field.

This assay is designed to identify the metabolic products of a test compound when exposed to drug-metabolizing enzymes.

-

Objective: To determine the profile of metabolites formed from B[a]P and B[e]P.

-

Methodology:

-

Preparation of Microsomes: Isolate the microsomal fraction from the livers of rodents (often pre-treated with an inducer like Aroclor 1254 to boost P450 enzyme levels). This fraction is rich in CYP450 enzymes.

-

Incubation: Incubate the test compound (B[a]P or B[e]P) with the liver microsomes in a buffered solution containing an NADPH-generating system (cofactor for CYP450 activity).

-

Extraction: After a set incubation period (e.g., 30-60 minutes), stop the reaction and extract the organic compounds using a solvent like ethyl acetate.

-

Analysis: Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[20][21] Metabolite peaks are identified by comparing their retention times to those of known analytical standards.

-

-

Causality: This protocol directly reveals the enzymatic fate of the parent compound. For B[a]P, it demonstrates the formation of diols and quinones, while for B[e]P, it shows a different product distribution, explaining the lack of precursor for the ultimate carcinogen.[5][20]

This is a highly sensitive method for detecting and quantifying bulky, aromatic DNA adducts.

-

Objective: To quantify the level of DNA adducts in tissue from animals or cells exposed to B[a]P or B[e]P.

-

Methodology:

-

DNA Isolation: Expose target cells or animals to the test compound. Isolate high-purity DNA from the target tissue (e.g., skin, lung, liver).

-

DNA Digestion: Enzymatically digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Normal (unmodified) nucleotides are selectively dephosphorylated, enriching the adduct fraction.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with radioactive phosphorus (³²P) from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatography: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC).

-

Quantification: Detect and quantify the radioactive spots corresponding to adducts using autoradiography and phosphorimaging. Adduct levels are typically expressed as adducts per 10⁸ or 10⁹ normal nucleotides.

-

-

Self-Validation: The multi-dimensional separation provides high resolution, allowing for the distinction of different types of adducts. The results directly correlate genotoxic exposure with the primary molecular lesion, validating the compound's ability to damage DNA.

This classic in vivo model assesses the ability of a chemical to initiate tumors on mouse skin.

-

Objective: To compare the tumor-initiating potential of B[a]P and B[e]P in a whole-animal system.

-

Methodology:

-

Animal Preparation: Use a susceptible mouse strain (e.g., FVB/N, SENCAR). Shave the dorsal skin of the mice one week prior to treatment.

-

Initiation: Apply a single, sub-carcinogenic dose of the test compound (B[a]P or B[e]P) dissolved in a suitable solvent (e.g., acetone) to the shaved skin.

-

Promotion: Beginning 1-2 weeks after initiation, repeatedly apply a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to the same area, typically twice a week. The promoter stimulates the proliferation of initiated cells.

-

Observation: Monitor the animals weekly for the appearance of skin tumors (papillomas). Record the number and size of tumors for each animal over a period of 20-30 weeks.

-

Data Analysis: Compare the tumor incidence (% of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) between the B[a]P, B[e]P, and control groups.

-

Conclusion and Implications for Research and Development

The comparative toxicology of Benzo(a)pyrene and this compound serves as a powerful illustration of structure-activity relationships in chemical carcinogenesis. The potent carcinogenicity of B[a]P is a direct consequence of its metabolic conversion to a bay-region diol epoxide, a reaction pathway that is not viable for the B[e]P isomer. This mechanistic clarity, derived from decades of research using the types of assays described herein, is fundamental to modern toxicology.

For researchers and drug development professionals, these findings have critical implications:

-

Risk Assessment: The B[a]P/B[e]P case highlights the inadequacy of treating isomers as a single entity. Accurate risk assessment requires an understanding of the specific metabolic fate of individual chemical structures.

-

Drug Design: In drug development, molecules containing polycyclic aromatic systems must be carefully evaluated for their potential to be metabolized into reactive intermediates. Computational modeling and in vitro metabolism assays can be employed early in the discovery pipeline to flag potential liabilities.

-

Biomonitoring: Understanding the key metabolites and adducts allows for the development of specific and sensitive biomarkers of exposure and effect, which are crucial for both environmental health studies and clinical safety assessments.

Ultimately, the divergent paths of B[a]P and B[e]P provide an enduring lesson in the molecular precision of biological systems and the importance of rigorous, mechanism-based investigation in safeguarding human health.

References

- 1. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]

- 2. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs | PLOS One [journals.plos.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]

- 5. This compound | C20H12 | CID 9128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzo[e]pyrene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 7. monographs.iarc.who.int [monographs.iarc.who.int]

- 8. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tumorigenic effects in Wistar rats orally administered benzo[a] pyrene for two years (gavage studies). Implications for human cancer risks associated with oral exposure to polycyclic aromatic hydrocarbons 658603010 [rivm.nl]

- 10. researchgate.net [researchgate.net]

- 11. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. theabcjournal.com [theabcjournal.com]

- 14. academic.oup.com [academic.oup.com]

- 15. pnas.org [pnas.org]

- 16. DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence- and stereochemistry-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Benzo[a]pyrene carcinogenesis: a biochemical selection mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Atmospheric Degradation of Benzo(e)pyrene: Reaction Pathways and Byproduct Formation

Abstract

Benzo(e)pyrene (BeP) is a five-ring polycyclic aromatic hydrocarbon (PAH) ubiquitously present in the environment, originating from the incomplete combustion of organic materials. Due to its semi-volatile nature, low water solubility, and propensity to adsorb to atmospheric particulate matter, BeP can undergo long-range transport and poses significant environmental and health concerns. This technical guide provides an in-depth analysis of the atmospheric degradation pathways of BeP, focusing on the chemical transformations it undergoes once released into the atmosphere. We explore the critical roles of gas-phase and heterogeneous reactions with major atmospheric oxidants—hydroxyl radicals (•OH), ozone (O3), and nitrate radicals (NO3). The guide details the formation of various reaction byproducts, including oxygenated and nitrated derivatives, which may exhibit altered toxicity and environmental mobility compared to the parent compound. Furthermore, we outline the established experimental and analytical methodologies employed to investigate these complex atmospheric processes, providing a robust framework for researchers in environmental science, atmospheric chemistry, and toxicology.

Introduction: this compound in the Atmospheric Environment

This compound (BeP) is a member of the high-molecular-weight polycyclic aromatic hydrocarbons (PAHs), a class of persistent organic pollutants. It is structurally isomeric with the more extensively studied and potent carcinogen, Benzo(a)pyrene (BaP) [see Section 7, Figure 1 for structures]. BeP is formed and released into the atmosphere primarily from anthropogenic activities, including residential wood burning, coal combustion, and vehicle exhaust[1][2].

Once airborne, the fate of BeP is governed by its physical and chemical properties. With a low vapor pressure (estimated at 5.7 x 10⁻⁹ mm Hg at 25°C), BeP predominantly exists in the particulate phase, adsorbed onto the surface of atmospheric aerosols[1][3]. This partitioning is a critical determinant of its atmospheric lifetime, as particle-bound PAHs are subject to different degradation mechanisms than their gas-phase counterparts and are protected from removal by wet deposition until the particle itself is scavenged.

While BeP is considered a hazardous substance, comprehensive data on its atmospheric reactivity is less abundant than for its isomer, BaP. This guide will synthesize the available information for BeP and draw upon the well-documented atmospheric chemistry of BaP to provide a holistic and mechanistically grounded overview. The transformation of BeP in the atmosphere is not a detoxification process; rather, it leads to a suite of oxygenated and nitrated byproducts whose toxicity and environmental impact are of significant concern[4][5].

Core Atmospheric Degradation Pathways

The atmospheric lifetime of BeP is dictated by its reactivity with key oxidants. These reactions can occur in the gas phase (for the small fraction of BeP that exists as a vapor) or, more importantly, heterogeneously on the surface of the particles to which BeP is adsorbed.

Gas-Phase Oxidation by Hydroxyl Radical (•OH)

During daylight hours, the hydroxyl radical (•OH) is the most significant oxidant in the troposphere. For the fraction of BeP that exists in the gas phase, reaction with •OH is a primary degradation route. The reaction proceeds primarily via the electrophilic addition of •OH to the aromatic ring system, forming an OH-adduct. This adduct can then react further, typically with O2, to form hydroxylated products.

Based on estimation models, the gas-phase reaction rate constant for BeP with •OH is approximately 5.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This corresponds to an estimated atmospheric half-life of about 7.7 hours, assuming a typical daytime •OH concentration of 5 x 10⁵ radicals per cm³[1]. This relatively short lifetime indicates that gas-phase BeP is rapidly removed from the atmosphere.

Heterogeneous Reactions on Particulate Matter

Given that the majority of atmospheric BeP is particle-bound, heterogeneous reactions are the dominant degradation pathways[1][3]. These reactions occur at the gas-particle interface and are influenced by factors such as particle composition, surface area, and atmospheric conditions like relative humidity.

Reaction with Ozone (O3): Ozonolysis is a crucial degradation mechanism for particle-adsorbed PAHs, occurring during both day and night. The reaction is initiated by the electrophilic attack of ozone on the π-electron system of BeP, particularly at sites of high electron density. This process leads to the formation of primary ozonides, which subsequently decompose to form stable oxygenated products. For the closely related BaP, heterogeneous reaction with ozone is a significant loss process, with atmospheric lifetimes estimated to be on the order of hours[6][7]. Key byproducts identified from the ozonolysis of BaP include diones and epoxides[5][6]. It is mechanistically plausible that BeP reacts similarly to yield analogous BeP-diones.

Reaction with Nitrate Radical (NO3): During the nighttime, in the absence of photochemistry, the nitrate radical (NO3) becomes a principal atmospheric oxidant. Heterogeneous reactions of PAHs with NO3 can lead to the formation of nitro-PAH derivatives. While direct kinetic data for BeP is scarce, studies on other PAHs confirm this pathway is significant, especially in polluted urban environments where concentrations of NOx (the precursor to NO3) are high[8]. The reaction of BeP with N2O5 (a reservoir for NO3) is also a potential pathway for nitration.

Photolysis: BeP absorbs ultraviolet radiation at wavelengths greater than 290 nm, making it susceptible to direct degradation by sunlight[1]. However, the efficiency of photolysis is highly dependent on the substrate to which BeP is adsorbed. When adsorbed on surfaces like silica or alumina, photolytic half-lives can be tens to hundreds of hours. In contrast, when adsorbed to carbonaceous materials like soot or certain types of fly ash, BeP is shielded from light, and its photolytic half-life can increase to over 1000 hours[1]. This shielding effect significantly enhances the persistence and potential for long-range transport of BeP associated with combustion-derived particulate matter.

Reaction Byproducts and Their Significance

The atmospheric degradation of BeP results in the formation of a complex mixture of transformation products. These byproducts often have different chemical properties and toxicological profiles than the parent compound. Abiotic degradation in the atmosphere can produce nitrogenated, halogenated, hydroxylated, and oxygenated PAHs; some of these compounds can be more toxic, water-soluble, and mobile than their parent PAHs[4].

Oxygenated this compound Derivatives (Oxy-BeP)

Reactions with •OH and O3 introduce oxygen-containing functional groups onto the BeP molecule. Common classes of products, inferred from studies on BaP and other PAHs, include:

-

BeP-quinones: These are dione derivatives formed from the oxidation of hydroxylated intermediates. Quinones are a major product class from PAH ozonolysis and are known to be redox-active, capable of generating reactive oxygen species (ROS) in biological systems[6][9].

-

Hydroxy-BeP (OH-BeP): Formed from the gas-phase reaction with •OH, these phenolic compounds can be further oxidized[9].

-

Epoxides and Diols: While not directly observed for BeP, the formation of highly mutagenic diol-epoxides is a key toxicological activation pathway for BaP, and their formation via heterogeneous ozonolysis has been demonstrated[6].

Nitrated this compound Derivatives (Nitro-BeP)

Nighttime reactions with the NO3 radical or N2O5 can lead to the formation of nitro-BeP. Nitro-PAHs are of particular concern as many are direct-acting mutagens in bacterial assays (i.e., they do not require metabolic activation to exert their genotoxicity) and are classified as probable human carcinogens[10].

The table below summarizes the primary degradation pathways and the expected classes of byproducts.

| Oxidant | Reaction Phase | Primary Byproduct Class | Environmental/Toxicological Significance |

| •OH Radical | Gas-Phase | Hydroxy-BeP (OH-BeP) | Precursors to further oxidation products. |

| Ozone (O3) | Heterogeneous | BeP-quinones, Epoxides | Redox-active, potentially mutagenic.[4][6] |

| NO3 Radical | Heterogeneous (Nighttime) | Nitro-BeP (NO2-BeP) | Often direct-acting mutagens, potent carcinogens.[10] |

| Sunlight (UV) | Heterogeneous | Various oxygenated products | Rate is highly dependent on particle substrate.[1] |

Experimental Methodologies for Studying Atmospheric Degradation

Investigating the atmospheric chemistry of semi-volatile compounds like BeP requires specialized experimental setups that can simulate atmospheric conditions and highly sensitive analytical techniques to identify and quantify trace-level products.

Simulation of Atmospheric Reactions

The causality behind experimental design is to isolate specific reaction pathways under controlled, atmospherically relevant conditions.

-

Environmental Chambers (Smog Chambers): Large-volume (m³ to tens of m³) Teflon bags or metal enclosures are used to simulate complex atmospheric chemistry. Researchers can inject particles coated with BeP and introduce oxidants (like O3 or precursors for •OH) to study degradation kinetics and product formation over several hours[6]. This setup provides a self-validating system by allowing for simultaneous monitoring of reactants and products, ensuring mass balance can be checked.

-

Aerosol Flow Tubes: These smaller reactors allow for the study of heterogeneous kinetics over shorter timescales (seconds to minutes). A stream of aerosol particles coated with BeP is passed through a tube where it interacts with a known concentration of an oxidant gas. This is ideal for deriving precise kinetic parameters, such as uptake coefficients and reaction probabilities[11].

Analytical Protocols for Product Identification

A multi-instrument approach is necessary to separate and identify the complex mixture of reaction byproducts.

Protocol: Extraction and Analysis of BeP Degradation Products from a Filter Sample

-

Sample Collection: Aerosol samples containing particle-bound BeP and its degradation products are collected on a filter (e.g., PTFE or quartz fiber).

-

Solvent Extraction: The filter is extracted using an appropriate organic solvent (e.g., a mixture of dichloromethane and hexane, or acetonitrile) to dissolve the PAHs and their derivatives. Ultrasonic extraction is commonly employed to ensure high extraction efficiency[12].

-

Sample Cleanup and Concentration: The raw extract is often "cleaned up" using solid-phase extraction (SPE) to remove interfering matrix components. The sample is then concentrated under a gentle stream of nitrogen to increase the concentration of the target analytes.

-

Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating PAH derivatives. A C18 reverse-phase column is typically used with a mobile phase gradient of acetonitrile and water[12][13][14]. HPLC is particularly effective for separating isomers and polar, oxygenated products.

-

Gas Chromatography (GC): GC provides high-resolution separation for more volatile and thermally stable compounds. It is often used for the analysis of parent PAHs and some nitro-PAHs[15].

-

-

Detection and Quantification:

-

Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is the definitive method for identifying unknown byproducts based on their mass-to-charge ratio and fragmentation patterns[16].

-

Fluorescence Detection: PAHs and many of their derivatives are highly fluorescent, allowing for extremely sensitive and selective quantification with an HPLC-fluorescence detector[13].

-

Visualizations: Pathways and Workflows

Diagram 1: Atmospheric Degradation Pathways of this compound

This diagram illustrates the central role of particle-bound BeP and its transformation into major byproduct classes through reactions with key atmospheric oxidants.

Caption: Primary atmospheric transformation pathways for this compound.

Diagram 2: Experimental Workflow for Heterogeneous Reaction Analysis

This workflow outlines the key steps in a laboratory experiment designed to study the reaction of particle-bound BeP with an oxidant like ozone.

Caption: Workflow for studying heterogeneous oxidation of BeP.

Conclusion and Future Directions

The atmospheric degradation of this compound is a complex process dominated by heterogeneous reactions on the surface of particulate matter. While gas-phase oxidation by •OH radicals is rapid, the partitioning of BeP onto particles significantly extends its potential for long-range transport. On particle surfaces, reactions with ozone and nitrate radicals transform BeP into oxygenated and nitrated derivatives, such as quinones and nitro-PAHs. These byproducts are of significant concern as their formation can alter the toxicity of the parent PAH.

A critical knowledge gap remains in the quantitative understanding of BeP-specific reaction kinetics and product yields. Most available data is derived from its more-studied isomer, Benzo(a)pyrene. Future research should focus on:

-

Determining BeP-specific reaction rate constants for heterogeneous reactions with O3, •OH, and NO3 on various atmospherically relevant particle types (e.g., soot, mineral dust, organic aerosol).

-

Comprehensive product identification studies for BeP to confirm the formation of quinones, nitro-BeP, and other derivatives and to quantify their formation yields.

-

Toxicological evaluation of the identified BeP transformation products to accurately assess the health risks associated with the atmospheric aging of BeP-containing aerosols.

By addressing these research needs, the scientific community can develop more accurate atmospheric models to predict the fate of BeP and better assess the human health and environmental risks posed by this ubiquitous pollutant and its atmospheric transformation products.

References

- 1. This compound | C20H12 | CID 9128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzo(a)pyrene - BaP | Air quality status report 2025 | European Environment Agency (EEA) [eea.europa.eu]

- 3. mdpi.com [mdpi.com]

- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 5. egusphere.copernicus.org [egusphere.copernicus.org]

- 6. Laboratory study of the atmospheric heterogeneous oxidation of benzo[a]pyrene [dspace.mit.edu]

- 7. EGUsphere - Heterogeneous reaction kinetics influencing benzo(a)pyrene global atmospheric distribution and related lifetime lung cancer risk [egusphere.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic and kinetic studies on OH-initiated atmospheric oxidation degradation of benzo[α]pyrene in the presence of O2 and NO(x) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biodegradation of Benzo(a)pyrene in Contaminated Soil: Plant and Microorganism Contributions from Isotope Tracing [mdpi.com]

- 13. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdc.gov [cdc.gov]

- 16. Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Environmental Sources of Benzo(e)pyrene: Natural and Anthropogenic Emissions

Abstract

Benzo(e)pyrene (BeP) is a five-ring polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest. As a product of the incomplete combustion of organic materials, BeP is ubiquitous in the environment, originating from both natural and anthropogenic sources. This technical guide provides a comprehensive overview of the primary emission sources of BeP, its formation mechanisms, and standardized methodologies for its environmental monitoring. Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes current scientific understanding to offer a detailed examination of BeP's environmental lifecycle, from its generation to its analytical determination.

Introduction to this compound